molecular formula C16H20N2O2S2 B2784802 1-phenyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}methanesulfonamide CAS No. 2097912-68-8

1-phenyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}methanesulfonamide

Cat. No.: B2784802
CAS No.: 2097912-68-8
M. Wt: 336.47
InChI Key: UYGAMODDDCYLDS-UHFFFAOYSA-N
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Description

1-phenyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}methanesulfonamide is a useful research compound. Its molecular formula is C16H20N2O2S2 and its molecular weight is 336.47. The purity is usually 95%.
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Biological Activity

1-phenyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}methanesulfonamide, with CAS number 2097912-68-8, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of the compound is C16H20N2O2S2C_{16}H_{20}N_{2}O_{2}S_{2} with a molecular weight of 336.5 g/mol. The structure includes a thiophene ring, which is known for contributing to the biological activity of various compounds due to its electron-rich nature.

PropertyValue
CAS Number2097912-68-8
Molecular FormulaC16H20N2O2S2
Molecular Weight336.5 g/mol

Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly in inhibiting specific receptors or enzymes. For instance, studies on related compounds have shown interactions with angiotensin II type 1 (AT1) receptors, leading to antihypertensive effects through non-competitive inhibition .

Antihypertensive Effects

The compound has been shown to exhibit potential antihypertensive properties by modulating the renin-angiotensin system. It appears to inhibit AT1 receptors effectively, which could lead to a reduction in blood pressure. In vitro studies suggest that modifications to the thiophene ring can enhance binding affinity and selectivity for these receptors .

Antioxidant Activity

Compounds containing thiophene moieties have demonstrated significant antioxidant activities. This is crucial as oxidative stress is a contributing factor in various diseases, including cardiovascular diseases and cancer. The antioxidant properties may stem from the ability of thiophene derivatives to scavenge free radicals effectively .

Cytotoxicity and Anti-cancer Potential

Preliminary studies indicate that this compound may possess cytotoxic effects against certain cancer cell lines. The presence of the pyrrolidine structure is believed to contribute to its ability to induce apoptosis in cancer cells while maintaining low cytotoxicity towards normal cells . This selective activity is essential for developing targeted cancer therapies.

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • Antihypertensive Study : A study involving a series of thiophene derivatives demonstrated significant blood pressure reduction in hypertensive rat models, suggesting that structural modifications can enhance therapeutic efficacy .
  • Cytotoxicity Assessment : In vitro testing on glioma cells revealed that compounds with similar structures induced cell death through multiple pathways, including the activation of necroptosis and autophagy mechanisms .

Properties

IUPAC Name

1-phenyl-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S2/c19-22(20,13-14-4-2-1-3-5-14)17-16-6-8-18(11-16)10-15-7-9-21-12-15/h1-5,7,9,12,16-17H,6,8,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGAMODDDCYLDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NS(=O)(=O)CC2=CC=CC=C2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.